1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine
Overview
Description
1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with an ethanamine side chain
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, altering its conformation, and modulating its activity .
Biochemical Pathways
Based on the compound’s structure and known actions of similar compounds, it may influence a variety of pathways, leading to downstream effects on cellular processes .
Result of Action
Similar compounds have been shown to have analgesic effects, suggesting that this compound may also have pain-relieving properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethanamine side chain.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanamine side chain.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 2,2,2-Trifluoroacetophenone
Uniqueness: 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine is unique due to the combination of its chloro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobicity and electronic effects, making it a valuable compound for various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential for future developments
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUAJCCENYTTAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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